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molecular formula C15H16FNO2 B8573866 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(4-fluorophenyl)- CAS No. 56327-00-5

1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(4-fluorophenyl)-

Cat. No. B8573866
M. Wt: 261.29 g/mol
InChI Key: WLORNTHJKNBUED-UHFFFAOYSA-N
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Patent
US08710077B2

Procedure details

30.1 g of 8-(4-Fluoro-phenyl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (74) were dissolved in 91 mL of ethylene glycol. 19.4 g of powdered potassium hydroxide were added and the mixture was heated to reflux until conversion was complete. The mixture was allowed to cool down to room temperature and poured into 300 mL of water. The pH was adjusted to 4 by addition of 2N HCl and the aqueous layer was extracted With ethyl acetate. The organic layer was extracted with brine, dried over magnesium sulfate and evaporated to dryness to give 29.85 g of the desired product. Rt=1.81 min (Method B). Detected mass: 281.2 (M+H+).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:18]#N)[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:20].[K+].[OH2:22].Cl>C(O)CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:18]([OH:22])=[O:20])[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)C#N
Name
Quantity
91 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until conversion
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted With ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 29.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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